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molecular formula C10H5ClFN3 B8306154 2-chloro-6-fluoro-4-(1H-pyrazol-3-yl)benzonitrile

2-chloro-6-fluoro-4-(1H-pyrazol-3-yl)benzonitrile

Cat. No. B8306154
M. Wt: 221.62 g/mol
InChI Key: BLFGPQODEKXIEB-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

2-Chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride (201 mmol, 51.8 g) was dissolved in THF (510 ml). Sodium hydroxide 50% (401 mmol, 32.1 g) was added and the resulting mixture was stirred at RT for 3 h. Almost all the solvents were evaporated and water was added to the residue. The mixture was stirred overnight at RT. The precipitate was removed by filtration the solid was flushed twice with water. The solid was dried under vacuum. 35.8 g of the title compound was obtained. 1H-NMR (400 MHz, DMSO-d6): δ 7.05 (d, 1H), 7.88-7.97 (m, 2H), 8.02-8.07 (m, 1H), 13.37 (bs, 1H).
Name
2-Chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride
Quantity
51.8 g
Type
reactant
Reaction Step One
Name
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:10]=[C:9]([C:11]2[NH:15][N:14]=[CH:13][CH:12]=2)[CH:8]=[C:7]([F:16])[C:4]=1[C:5]#[N:6].[OH-].[Na+]>C1COCC1>[Cl:2][C:3]1[CH:10]=[C:9]([C:11]2[NH:15][N:14]=[CH:13][CH:12]=2)[CH:8]=[C:7]([F:16])[C:4]=1[C:5]#[N:6] |f:0.1,2.3|

Inputs

Step One
Name
2-Chloro-6-fluoro-4-(1H-pyrazol-5-yl)benzonitrile hydrochloride
Quantity
51.8 g
Type
reactant
Smiles
Cl.ClC1=C(C#N)C(=CC(=C1)C1=CC=NN1)F
Name
Quantity
510 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32.1 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Almost all the solvents were evaporated
ADDITION
Type
ADDITION
Details
water was added to the residue
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration the solid
CUSTOM
Type
CUSTOM
Details
was flushed twice with water
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)C1=CC=NN1)F
Measurements
Type Value Analysis
AMOUNT: MASS 35.8 g
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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